N-[4-(propan-2-yl)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
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Overview
Description
N-[4-(propan-2-yl)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound featuring a piperidine ring, a triazolopyridazine moiety, and an isopropyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(propan-2-yl)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the triazolopyridazine core, which can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes. The piperidine ring is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(propan-2-yl)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or piperidine rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, N-[4-(propan-2-yl)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide may be used to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
Medicinally, this compound is of interest for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of pharmaceuticals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[4-(propan-2-yl)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine moiety may bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can alter cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(propan-2-yl)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide: shares similarities with other triazolopyridazine derivatives, such as:
Uniqueness
What sets This compound apart is its unique combination of functional groups, which may confer distinct biological activities and synthetic versatility. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H24N6O |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(4-propan-2-ylphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H24N6O/c1-14(2)15-3-5-17(6-4-15)22-20(27)16-9-11-25(12-10-16)19-8-7-18-23-21-13-26(18)24-19/h3-8,13-14,16H,9-12H2,1-2H3,(H,22,27) |
InChI Key |
OLUDQOQXTUGPLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
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